4,5-Dihydro-3-nitroisoxazole-2-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-3-nitroisoxazole-2-oxide typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-3-nitroisoxazole-2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
4,5-Dihydro-3-nitroisoxazole-2-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3-nitroisoxazole-2-oxide involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to cytotoxic effects. Additionally, the isoxazole ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
3,5-Dimethyl-4-nitroisoxazole: This compound shares the isoxazole core but has different substituents, leading to distinct chemical and biological properties.
4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole: This derivative has shown antibacterial and antifungal activities.
Uniqueness: 4,5-Dihydro-3-nitroisoxazole-2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Properties
CAS No. |
4122-45-6 |
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Molecular Formula |
C3H4N2O4 |
Molecular Weight |
132.08 g/mol |
IUPAC Name |
3-nitro-2-oxido-4,5-dihydro-1,2-oxazol-2-ium |
InChI |
InChI=1S/C3H4N2O4/c6-4(7)3-1-2-9-5(3)8/h1-2H2 |
InChI Key |
HNCSVNVXGSWPPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[N+](=C1[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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